N,N-Dibenzyl-N'-(4-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of two benzyl groups and a 4-phenoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of N,N-dibenzylamine with 4-phenoxyphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzyl alcohols or phenols, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylaniline: Similar structure but lacks the phenoxyphenyl group.
N,N-Dibenzylurea: Similar structure but lacks the phenoxyphenyl group.
N,N’-Bis(4-phenoxyphenyl)-1,4-diazabutadiene: Contains phenoxyphenyl groups but different core structure.
Uniqueness
N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea is unique due to the presence of both benzyl and phenoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86764-54-7 |
---|---|
Molecular Formula |
C27H24N2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C27H24N2O2/c30-27(28-24-16-18-26(19-17-24)31-25-14-8-3-9-15-25)29(20-22-10-4-1-5-11-22)21-23-12-6-2-7-13-23/h1-19H,20-21H2,(H,28,30) |
InChI Key |
QSYRUHADNYPGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.